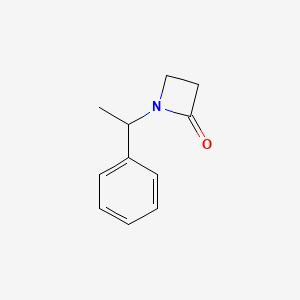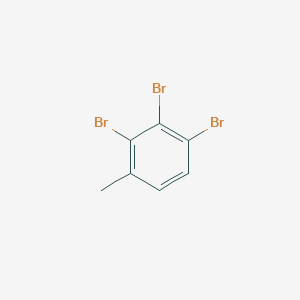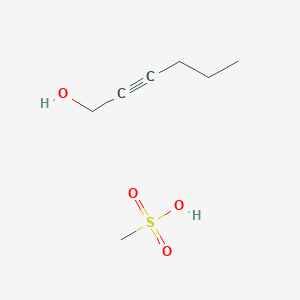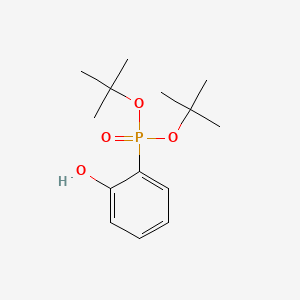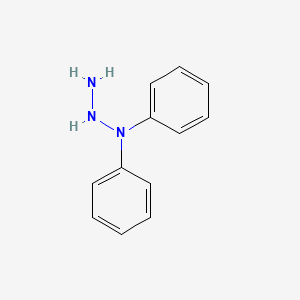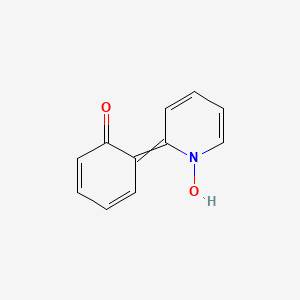
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a pyridine ring fused with a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of a pyridine derivative with a cyclohexadienone precursor. The reaction conditions often require the use of a strong base to facilitate the formation of the ylidene linkage. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a more saturated hydrocarbon.
Scientific Research Applications
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(1-Hydroxybenzylidene)cyclohexa-2,4-dien-1-one: Similar structure but with a benzylidene group instead of a pyridinylidene group.
6-(1-Hydroxyphenylidene)cyclohexa-2,4-dien-1-one: Features a phenylidene group, leading to different chemical properties.
Uniqueness
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
93953-42-5 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
6-(1-hydroxypyridin-2-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H9NO2/c13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14/h1-8,14H |
InChI Key |
KLGFOIIKIIGUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=CN2O)C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


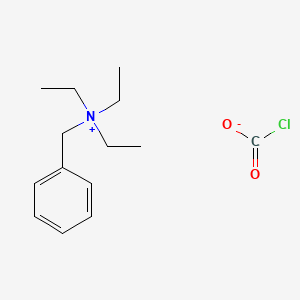
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
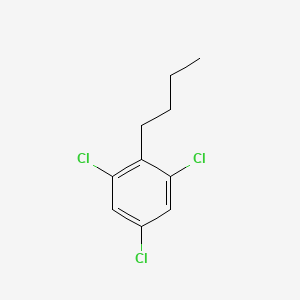
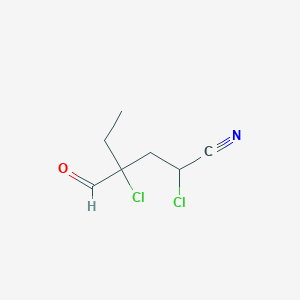
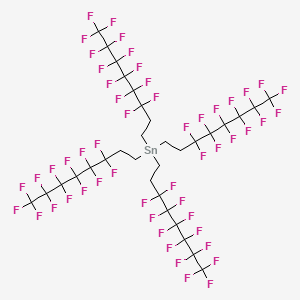
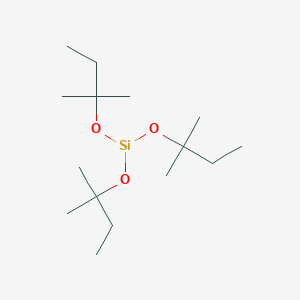
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
